D-Mannose
説明
Structure
3D Structure
特性
IUPAC Name |
(3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QTVWNMPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501337491 | |
| Record name | D-Mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | D-Mannose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13971 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | D-Mannose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13971 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
530-26-7, 31103-86-3, 3458-28-4 | |
| Record name | D-Mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031103863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Mannose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Mannopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-mannose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-mannopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
合成経路と反応条件: D-マンノースは、D-グルコースから化学合成によって生成できます。 このプロセスは通常、酸性条件下でモリブデン酸塩触媒を使用して、グルコースをマンノースにエピメリ化する必要があります 。 たとえば、モリブデン酸アンモニウムを触媒として使用すると、98℃、pH 2.0で約150分間反応させた後、D-マンノースを32.6%の収率で得ることができます 。 別の方法は、モリブデン酸アンモニウムと酸化カルシウムの混合触媒を使用することであり、150℃、pH 3.0で80分後、44.8%の収率が得られます .
工業的生産方法: D-マンノースの工業的生産は、多くの場合、果物、ハーブ、ヤシなどの天然資源からの抽出を伴います。 主な抽出方法には、酸加水分解、熱加水分解、酵素加水分解があります 。 さらに、D-リキソースイソメラーゼ、D-マンノースイソメラーゼ、セロビオース2-エピメラーゼ、D-マンノース2-エピメラーゼなどの微生物酵素を用いた生物学的生産方法が、その効率性と持続可能性のために検討されています .
化学反応の分析
反応の種類: D-マンノースは、異性化、エピメリ化、酸化など、さまざまな化学反応を起こします。
一般的な試薬と条件:
異性化とエピメリ化: これらの反応は、通常、D-リキソースイソメラーゼやD-マンノースイソメラーゼなどの酵素を伴い、D-グルコースまたはD-フルクトースをD-マンノースに変換します.
酸化: D-マンノースは、硝酸などの酸化剤を使用して酸化すると、D-マンノン酸を生成できます。
主な生成物:
D-マンノン酸: D-マンノースの酸化によって生成されます。
D-マンニトール: D-マンノースの還元から得られる糖アルコールであり、甘味料や医療用として一般的に使用されます。
4. 科学研究の応用
D-マンノースは、特に化学、生物学、医学、産業の分野で、科学研究において幅広い用途があります。
化学:
生物学:
医学:
- 尿路感染症の予防と治療における役割について広く研究されています。 D-マンノースは、大腸菌の尿路上皮への付着を阻害し、感染のリスクを軽減します .
- 糖尿病や腸疾患の管理における潜在的な利点について調査されています .
産業:
- 食品および飲料業界で低カロリー甘味料として使用されます。
- 化粧品業界では、その保湿作用のために使用されています .
科学的研究の応用
D-Mannose is a monosaccharide with several applications across the food, pharmaceutical, and research industries . It is a C-2 epimer of D-glucose and can be sourced from plants and microorganisms .
Scientific Research Applications
UTI Prevention
this compound shows promise in preventing recurrent urinary tract infections (UTIs) by preventing bacteria from adhering to the urothelium . this compound prevents FimH-mediated bacterial adhesion to the bladder wall through a competitive inhibition mechanism . In the urine, E. coli adheres to this compound due to the structural similarity between this compound and urothelial mannosylated receptors exposed by the epithelium of the urinary tract . By binding free this compound, bacteria are blocked in the urine and then eliminated .
A randomized clinical trial with 308 women showed that daily prophylaxis with 2g of this compound powder significantly reduced the risk of recurrent UTIs compared to no prophylaxis . The recurrence rate was 14.6% in the this compound group versus 60.8% in the no prophylaxis group . this compound was as effective as Nitrofurantoin, a commonly used antibiotic, in preventing recurrent UTIs, with fewer side effects reported in the this compound group .
A systematic review and meta-analysis comparing this compound with a placebo for rUTI resulted in a pooled relative risk for rUTI of 0.23 (95% CI 0.14–0.37; heterogeneity = 0%; this compound: n = 125, placebo: n = 123) . The pooled relative risk of rUTI comparing this compound with preventive antibiotics was 0.39 (95% CI 0.12–1.25; heterogeneity = 88%; this compound: n = 163, antibiotics: n = 163) .
A randomized clinical trial is underway to determine if this compound taken for 6 months reduces the proportion of women with recurrent urinary tract infections .
This compound has no bacteriostatic or bactericidal activity and does not modify the bacterial cell; thus, it does not interfere with the action of antibiotics . The dosages of this compound used in clinical practice do not affect E. coli metabolism and growth and do not modify bacterial adhesiveness, indicating that long-term use of this compound is safe .
Other Applications
this compound is an important component of polysaccharides and glycoproteins . It has been widely used in the food, pharmaceutical, and poultry industries as a dietary supplement, a starting material for synthesizing drugs, and to block colonization in animal feeds . this compound is a glyconutrient with high research value in basic science because of its structure and function .
This compound characteristics
作用機序
D-マンノースは、主に競合阻害によって効果を発揮します。 尿中に排泄されると、D-マンノースは、大腸菌の表面にあるFimH接着構造に結合し、細菌が尿路の尿路上皮細胞に付着するのを防ぎます 。 このメカニズムは、排尿による細菌の排出を促進することで、尿路感染症のリスクを軽減するのに役立ちます .
6. 類似の化合物との比較
D-マンノースは、D-グルコース、D-フルクトース、D-ガラクトースなどの他の単糖と比較されることがよくあります。
類似の化合物:
D-グルコース: 体内でのエネルギー産生に主に使用される一般的な単糖です。
D-フルクトース: 多くの果物に見られる別の単純な糖で、甘さが特徴です。
D-ガラクトース: グルコースと結合してラクトースを形成する単糖で、乳製品に見られる糖です。
D-マンノースの独自性:
- D-グルコースやD-フルクトースとは異なり、D-マンノースは体内で代謝されず、尿中に排泄されます。そこで、細菌に対する抗接着効果を発揮します .
- D-マンノースは、他の類似の単糖にはない、尿路の健康における特定の用途を持っています .
結論として、D-マンノースは、さまざまな分野で重要な用途を持つ汎用性の高い化合物です。その独自の特性と作用機序により、科学研究と実際的な用途の両方にとって貴重な物質となっています。
類似化合物との比較
Table 1: Structural and Functional Comparison
Key Differences :
- Epimerization: this compound and D-Glucose differ only at the C-2 position, yet this minor structural change drastically alters their biological roles. This compound is poorly metabolized in glycolysis, making it suitable for long-term UTI prophylaxis without affecting blood sugar levels .
Functional Analogues in UTI Prevention
Table 2: Clinical Efficacy in UTI Management
Key Findings :
- Efficacy: this compound outperforms cranberry products (RR 0.23 vs.
- Safety: Unlike nitrofurantoin, this compound lacks systemic toxicity and resistance concerns, though its long-term effects require further study .
Other Therapeutic Compounds
D-Psicose and D-Allose
生物活性
D-Mannose is a naturally occurring monosaccharide closely related to glucose, primarily known for its role in preventing urinary tract infections (UTIs) and its potential therapeutic applications in various biological processes. This article explores the biological activity of this compound, supported by recent research findings, clinical studies, and data tables summarizing key results.
Overview of this compound
This compound is an epimer of glucose at the C-2 position and is found in nature as a component of mannan polysaccharides. It has garnered attention for its low-caloric value and non-toxic properties, making it suitable for use in food, medicine, and cosmetics. Its physiological benefits include:
- Prevention of UTIs : this compound inhibits bacterial adhesion to the urinary tract.
- Immunomodulation : It may enhance immune responses and reduce inflammation.
- Metabolic Regulation : this compound can influence glucose metabolism and may be beneficial in conditions like diabetes.
The primary mechanism by which this compound exerts its effects is through competitive inhibition of bacterial adhesion. It binds to the fimbriae of uropathogenic Escherichia coli (UPEC), preventing these bacteria from adhering to the urothelium and thus reducing the incidence of UTIs . Additionally, recent studies indicate that this compound can modulate metabolic pathways by competing with glucose for transporters, potentially leading to altered cellular responses during infections .
Efficacy in Preventing UTIs
A systematic review and meta-analysis evaluated the effectiveness of this compound in preventing recurrent UTIs compared to placebo and antibiotics. Key findings included:
- Relative Risk Reduction : The pooled relative risk of UTI recurrence with this compound compared to placebo was 0.23 (95% CI: 0.14-0.37), indicating a significant protective effect .
- Comparison with Antibiotics : The relative risk when comparing this compound to antibiotics was 0.39 (95% CI: 0.12-1.25), suggesting comparable efficacy with fewer side effects .
Case Studies
- Domenici et al. Study :
- MERIT Study :
Data Summary
The following table summarizes key clinical findings regarding the efficacy of this compound:
| Study | Population | Intervention | Outcome Measure | Results |
|---|---|---|---|---|
| Domenici et al. | 43 women with UTI | 1.5 g this compound | Symptom resolution after 3 days | 85.7% healed |
| Systematic Review | Adult women | This compound vs placebo | UTI recurrence rate | RR 0.23 (95% CI: 0.14-0.37) |
| MERIT Study | 508 women | Daily this compound vs placebo | Medical attendances due to UTI symptoms | Ongoing study |
Safety and Side Effects
This compound is generally well-tolerated with minimal side effects reported, primarily gastrointestinal issues such as diarrhea occurring in a small percentage of users . This safety profile makes it an attractive alternative to traditional antibiotic prophylaxis.
Q & A
Basic: What experimental models are most effective for studying D-Mannose's mechanism of action in bacterial adhesion inhibition?
Answer:
- In vitro models : Use uroepithelial cell lines (e.g., T24 bladder cells) co-cultured with uropathogenic E. coli (UPEC) to quantify bacterial adhesion via colony-forming unit (CFU) counts or fluorescence microscopy .
- In vivo models : Employ murine urinary tract infection (UTI) models with controlled this compound dosing. Measure bacterial load in bladder/kidney homogenates and assess inflammatory markers (e.g., IL-6, TNF-α) .
- Controls : Include mannose-free groups and competitive inhibitors (e.g., methyl-α-D-mannopyranoside) to validate specificity .
Basic: How to standardize this compound dosage in preclinical studies to ensure reproducibility?
Answer:
- Dose-response curves : Conduct pilot studies to identify the half-maximal inhibitory concentration (IC₅₀) using bacterial adhesion assays. Typical ranges: 0.1–10 mM for in vitro, 100–500 mg/kg for rodent models .
- Administration routes : For oral studies, use gavage or dietary supplementation. Measure serum and urinary mannose levels via HPLC to confirm bioavailability .
- Documentation : Report purity, source (e.g., Sigma-Aldrycht), and storage conditions to minimize batch variability .
Advanced: How to resolve contradictions in clinical trial data on this compound efficacy for recurrent UTIs?
Answer:
- Systematic review framework : Apply PICOT criteria to filter studies by population (e.g., postmenopausal women), intervention (daily dosage), and outcome (UTI recurrence rate) .
- Meta-analysis : Use random-effects models to account for heterogeneity. Stratify by confounding variables (e.g., diabetes status, antibiotic use) .
- Sensitivity analysis : Exclude low-quality trials (e.g., those lacking placebo controls) to assess robustness .
Advanced: What methodologies are optimal for investigating this compound's synergistic effects with antibiotics?
Answer:
- Checkerboard assays : Test fractional inhibitory concentration (FIC) indices of this compound combined with nitrofurantoin or fosfomycin against UPEC .
- Time-kill curves : Evaluate bactericidal synergy over 24 hours using plate counts .
- Transcriptomic analysis : Perform RNA sequencing on bacteria exposed to combinations to identify pathways affected (e.g., biofilm formation genes) .
Advanced: How to design longitudinal studies assessing long-term this compound safety and microbiota impact?
Answer:
- Cohort design : Follow participants for 12–24 months with quarterly urine/blood samples. Track UTI incidence, renal function (e.g., eGFR), and gut microbiota diversity via 16S rRNA sequencing .
- Control for confounders : Adjust for diet, antibiotic exposure, and comorbidities using multivariate regression .
- Ethical considerations : Obtain IRB approval and include withdrawal criteria for adverse events (e.g., gastrointestinal distress) .
Advanced: What statistical approaches address high variability in this compound pharmacokinetic studies?
Answer:
- Mixed-effects models : Account for inter-individual variability in absorption rates using covariates like age, BMI, and renal function .
- Bayesian hierarchical models : Estimate population parameters (e.g., clearance rates) from sparse sampling data .
- Power analysis : Precalculate sample sizes using pilot data to ensure detectable effect sizes (e.g., α=0.05, power=0.8) .
Basic: How to validate this compound purity and stability in experimental preparations?
Answer:
- Chromatographic methods : Use HPLC with refractive index detection or GC-MS to quantify mannose content and detect contaminants (e.g., glucose) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via loss of efficacy in bacterial inhibition assays .
Advanced: What in silico tools predict this compound interactions with host receptors or microbial targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding affinities between this compound and FimH adhesins or TLR4 receptors .
- MD simulations : Run GROMACS simulations to assess binding stability under physiological conditions (e.g., urinary pH) .
- Bioinformatics : Mine existing databases (e.g., KEGG, STRING) to map mannose-related pathways in host-microbe interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
